molecular formula C8H8Cl2O2 B12592211 2,5-Bis(chloromethyl)benzene-1,3-diol CAS No. 646475-00-5

2,5-Bis(chloromethyl)benzene-1,3-diol

Cat. No.: B12592211
CAS No.: 646475-00-5
M. Wt: 207.05 g/mol
InChI Key: KLSIEYSOPPOAOW-UHFFFAOYSA-N
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Description

2,5-Bis(chloromethyl)benzene-1,3-diol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.054 g/mol . This benzenediol derivative is characterized by two chloromethyl groups and two hydroxyl groups on the benzene ring, a structure that makes it a valuable multifunctional building block in chemical synthesis . The presence of these distinct reactive sites allows researchers to utilize this compound in the development of more complex molecular architectures. Its primary research applications include its use as a monomer or cross-linking agent in polymer chemistry, particularly for the synthesis of specialty resins and functionalized materials. In pharmaceutical and agrochemical research, it serves as a key intermediate for the construction of active ingredients or for the introduction of specific functional groups into a target molecule. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

646475-00-5

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,5-bis(chloromethyl)benzene-1,3-diol

InChI

InChI=1S/C8H8Cl2O2/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,11-12H,3-4H2

InChI Key

KLSIEYSOPPOAOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)CCl)O)CCl

Origin of Product

United States

Preparation Methods

Radical Chlorination Approach

Experimental Procedure :
Radical chlorination is a common method for introducing chloromethyl groups into aromatic compounds. The process involves the use of para-xylene as the starting material and N-chlorosuccinimide (NCS) as the chlorine source. Benzoyl peroxide is used as an initiator under UV irradiation.

Steps :

  • Mix para-xylene (9.2 mmol) with finely divided NCS (28 mmol) in chlorobenzene.
  • Heat the mixture at 130°C for 2 hours while irradiating with UV light.
  • Distill the solvent and extract the solid residue using hot tetrachloromethane.
  • Recrystallize the product in cyclohexane.

Key Notes :

  • UV irradiation improves yield by enhancing radical formation.
  • By-products such as mono- and polychlorinated compounds are minimized through careful handling during post-reaction steps.

Outcome :
The bis(chloromethyl) derivative is obtained with melting points consistent with literature values (97–99°C).

Oxidation-Chlorination Method

This method employs phenol as a precursor, followed by sequential oxidation and chlorination steps.

Procedure :

  • Dissolve phenol in a solvent (e.g., alcohol or water) and place it in a high-pressure reactor.
  • Introduce oxygen gas at pressures between 0.5–3 MPa while stirring at room temperature to 50°C.
  • After completing oxidation, replace oxygen with dry HCl gas under similar pressure conditions.
  • Filter out catalysts and purify via rectification under reduced pressure.

Advantages :

  • High-pressure conditions ensure efficient oxidation and chlorination.
  • The method is environmentally friendly, producing minimal waste.

Methyl Functionalization Followed by Chlorination

This method involves methyl functionalization of hydroquinone derivatives before introducing chloromethyl groups.

Steps :

  • Add 2-chlorohydroquinone to an autoclave containing sodium hydroxide and an alcohol solvent (e.g., n-propanol).
  • Feed methyl chloride gas under alkaline conditions at pressures of 0.6–1 MPa.
  • React at temperatures between 90–100°C for several hours.
  • Separate reaction products by filtration and purify via reduced-pressure distillation.

Outcome :
This approach yields intermediate compounds like dimethoxychlorobenzene, which can be further processed into bis(chloromethyl) derivatives.

Comparative Analysis of Methods

Method Starting Material Key Reagents Temperature/Pressure Conditions Yield/Advantages
Radical Chlorination Para-xylene N-chlorosuccinimide UV irradiation, 130°C High purity; UV enhances reaction.
Oxidation-Chlorination Phenol Oxygen, HCl gas Room temp–50°C; 0.5–3 MPa Environmentally friendly.
Methyl Functionalization Hydroquinone derivative Methyl chloride gas 90–100°C; 0.6–1 MPa Intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

2,5-Bis(chloromethyl)benzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues: Substituted Resorcinols

Resorcinol derivatives with varying substituents provide insights into how functional groups influence properties:

Compound Name Substituents Key Properties/Applications Reference
2,5-Bis(chloromethyl)benzene-1,3-diol 2,5-di(chloromethyl) High reactivity (chloromethyl groups), potential antimicrobial use (hypothesized)
5-Pentylresorcinol (Olivetol) 5-pentyl Lipophilic; precursor in cannabinoid synthesis
2,5-Dimethylresorcinol (β-Orcinol) 2,5-dimethyl Moderate solubility; used in lichen metabolites
δ-Viniferin analogue Benzofuran-diol complex Antimicrobial (MIC = 4 µg/mL vs. S. aureus)

Key Observations :

  • Chloromethyl vs. Alkyl Groups : Chloromethyl substituents increase electrophilicity and reactivity compared to alkyl chains (e.g., pentyl or methyl), enabling diverse synthetic applications.

Functional Analogues: Chlorinated Aromatic Compounds

Compounds with chlorinated substituents highlight electronic and steric effects:

Compound Name Core Structure Key Features Reference
2,5-Bis[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole Chlorobenzyl-sulfur linkages; synthesized via nucleophilic substitution
(2,5-Bis(trifluoromethyl)phenyl)methanol Benzene-methanol Electron-withdrawing CF₃ groups; high thermal stability

Key Observations :

  • Reactivity: Chloromethyl groups on resorcinol are more reactive toward nucleophiles than sulfur-linked chlorobenzyl groups in thiadiazoles .

Physicochemical Properties

  • Solubility: Chloromethyl groups reduce water solubility compared to hydroxyl-rich resorcinols but enhance solubility in polar aprotic solvents (e.g., DMF, acetone) .
  • Stability : Chlorinated compounds generally exhibit greater stability than alkyl-substituted analogues, though they may hydrolyze under strongly acidic/basic conditions.

Biological Activity

2,5-Bis(chloromethyl)benzene-1,3-diol is a chlorinated aromatic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C8H8Cl2O2
  • Molecular Weight : 191.06 g/mol
  • CAS Number : 646029-36-9

Synthesis

The synthesis of 2,5-bis(chloromethyl)benzene-1,3-diol typically involves the chloromethylation of 1,3-benzenediol using chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst. The reaction conditions can be optimized for yield and purity.

Antimicrobial Activity

Research indicates that 2,5-bis(chloromethyl)benzene-1,3-diol exhibits antimicrobial properties against various bacterial strains. In one study, it was shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis48

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-725.72 ± 3.95
HeLa30.15 ± 4.20

Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls, indicating its potential as an anti-cancer therapeutic.

The biological activity of 2,5-bis(chloromethyl)benzene-1,3-diol is attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Recent studies have highlighted the efficacy of 2,5-bis(chloromethyl)benzene-1,3-diol in various biological contexts:

  • Case Study: Antimicrobial Efficacy
    A study conducted on a panel of bacterial strains showed that this compound significantly inhibited bacterial growth compared to standard antibiotics.
  • Case Study: Cancer Cell Apoptosis
    In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers in MCF-7 cells.

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